molecular formula C12H8BrF2NO2S B5874368 N-(4-bromo-2-fluorophenyl)-3-fluorobenzenesulfonamide

N-(4-bromo-2-fluorophenyl)-3-fluorobenzenesulfonamide

Cat. No.: B5874368
M. Wt: 348.16 g/mol
InChI Key: KDTAMYXDODWKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-3-fluorobenzenesulfonamide, also known as BAY 43-9006 or Sorafenib, is a synthetic small molecule compound that has been developed as a multi-targeted kinase inhibitor. Sorafenib has been extensively studied for its therapeutic potential in treating various types of cancer, including liver, kidney, and thyroid cancers.

Mechanism of Action

Sorafenib exerts its anti-cancer effects by inhibiting the activity of several kinases that are involved in tumor growth and angiogenesis. It specifically targets the Raf/MEK/ERK signaling pathway, which is frequently activated in cancer cells. Sorafenib also inhibits the activity of VEGFR-2, which is involved in the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer stem cells. It also inhibits the activity of several kinases that are involved in tumor growth and angiogenesis, leading to the inhibition of tumor growth and metastasis. Sorafenib has also been shown to have anti-inflammatory effects and to improve liver function in patients with hepatocellular carcinoma.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for lab experiments, including its multi-targeted kinase inhibition activity and its ability to induce apoptosis in cancer cells. However, Sorafenib has some limitations, including its poor solubility in water and its potential toxicity to non-cancerous cells.

Future Directions

Future research on Sorafenib could focus on developing more effective formulations of the compound that improve its solubility and reduce its toxicity. Additionally, Sorafenib could be studied in combination with other anti-cancer drugs to determine if it has synergistic effects. Finally, Sorafenib could be studied in preclinical models of other types of cancer to determine its potential therapeutic utility in these diseases.

Synthesis Methods

The synthesis of Sorafenib involves several steps, starting with the reaction of 4-bromo-2-fluoroaniline with 3-nitrobenzenesulfonic acid to form 4-bromo-2-fluoro-N-(3-nitrophenyl)aniline. This intermediate is then reduced to 4-bromo-2-fluoro-N-(3-aminophenyl)aniline, which is subsequently reacted with 4-chlorobenzenesulfonyl chloride to yield Sorafenib.

Scientific Research Applications

Sorafenib has been extensively studied for its therapeutic potential in treating various types of cancer, including liver, kidney, and thyroid cancers. It has been shown to inhibit the activity of several kinases that are involved in tumor growth and angiogenesis, including Raf-1, B-Raf, and VEGFR-2. Sorafenib has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer stem cells.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO2S/c13-8-4-5-12(11(15)6-8)16-19(17,18)10-3-1-2-9(14)7-10/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTAMYXDODWKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.